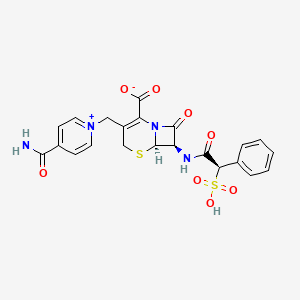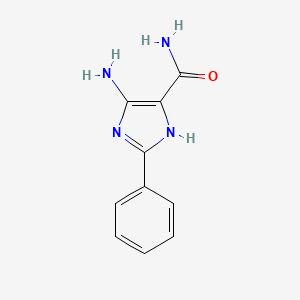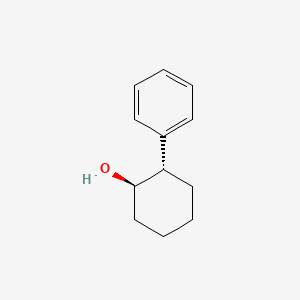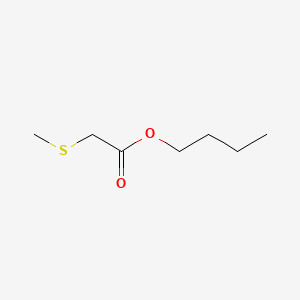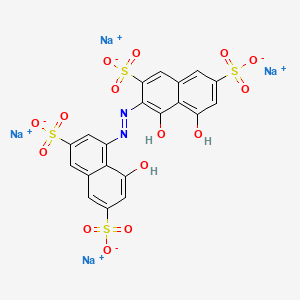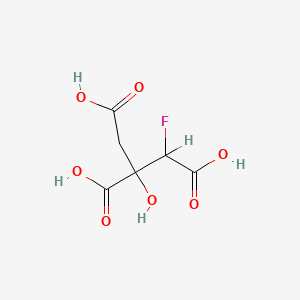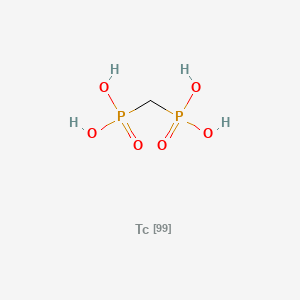
Tc-99m Mdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium (99mTc) medronic acid is a pharmaceutical product used in nuclear medicine imaging. It is composed of a technetium ion complexed with medronic acid, a type of bisphosphonate. Like other bisphosphonates used in the treatment of osteoporosis, medronic acid binds to the hydroxyapatite crystals within bone, and in this way localizes the drug to bone for delineation of areas of altered osteogenesis. Following intravenous injection, single photon emission computed tomography (SPECT) is performed to detect the gamma ray emmitted by the decay of Technetium-99m to Technetium-99.
Technetium tc-99m medronate is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m medronate is as a Radiopharmaceutical Activity.
Technetium Tc-99m Medronate is a radiopharmaceutical containing methylene diphosphonate (medronate; MDP) complexed with the gamma-emitting radionuclide technetium Tc 99m with radioisotopic activity and hydroxyapatite affinity. Upon intravenous administration, skeletal uptake of technetium Tc 99m methylene diphosphonate occurs as a function of skeletal blood flow and osteogenic activity. The MDP moiety of this agent has affinity for hydroxyapatite crystals in bone with abnormal accumulation at sites with increased osteoid mineralization; labeling of MDP with Tc 99m allows scintigraphic imaging of areas of abnormal osteogenesis associated with malignant bone lesions.
A gamma-emitting radionuclide imaging agent used primarily in skeletal scintigraphy. Because of its absorption by a variety of tumors, it is useful for the detection of neoplasms.
Scientific Research Applications
Nuclear Medicine and Diagnostic Imaging
- Tc-99m MDP is extensively utilized in diagnostic nuclear medicine, particularly for skeletal imaging. Its optimal nuclear properties, diverse chemistry, and availability make it the isotope of choice for this purpose. It's used in efficacious skeletal imaging agents and myocardial infarct imaging agents. The structural characterization of this compound reveals its polymeric nature, which plays a central role in the chemistry of technetium-diphosphonate skeletal imaging agents (Libson, Deutsch, & Barnett, 1980).
Applications in Bone and Soft Tissue Disorders
- Scintigraphy with this compound delineates a wide spectrum of nonosseous disorders, including neoplastic, hormonal, inflammatory, ischemic, and traumatic entities. Its mechanism involves factors like extracellular fluid expansion, enhanced regional vascularity and permeability, and elevated tissue calcium concentration (Peller, Ho, & Kransdorf, 1993).
Cancer Diagnosis and Metastases Detection
- This compound bone scans are crucial in diagnosing osseous metastases in cancer patients. It is also used for detecting soft tissue lesions in some benign and malignant diseases characterized by extensive tissue calcification (Radin et al., 2005).
Physiological Studies and Exercise Influence
- Research shows that low-grade exercise influences the quality of skeletal scintigraphy using this compound by increasing its osseous uptake. This study highlights the physiological influence of physical activity on this compound imaging quality (Amin, El-Kareem, & Yahia, 2015).
Evaluating Bone Growth Around Implants
- This compound is employed in radiopharmaceutical isotope studies to measure bone growth around implants. This is especially useful in assessing bone activity in areas with titanium alloy implants, indicating its potential in implant research and monitoring (McCracken et al., 2001).
Radiopharmaceutical Development
- This compound has been successfully labeled using 99m Tc separated from 99Mo produced by the 100Mo(n,2n)99Mo reaction. This advancement in the formulation process is significant for the development of radiopharmaceutical preparations (Nagai et al., 2011).
Breast Cancer Evaluation
- This compound scintimammography is used to differentiate malignant breast masses from benign ones, with high diagnostic sensitivity and specificity. This indicates its utility in breast cancer diagnostics (Lee, Kao, & Sun, 1999).
Properties
| 80908-09-4 | |
Molecular Formula |
CH6O8P2Tc-4 |
Molecular Weight |
306.91 g/mol |
IUPAC Name |
dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99;dihydrate |
InChI |
InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1 |
InChI Key |
GEJDKFSIZBOWEL-SGNQUONSSA-J |
Isomeric SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc] |
SMILES |
C(P(=O)(O)O)P(=O)(O)O.[Tc] |
Canonical SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc] |
| 80908-09-4 | |
synonyms |
Tc-99m-diphosphonate technetium diphosphonate technetium Tc 99m diphosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


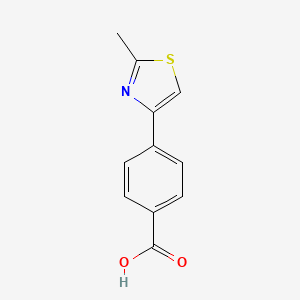

![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
